2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a cyclopentane ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur . The cyclopentane ring can be introduced through a cyclization reaction involving a suitable precursor, such as a halogenated cyclopentane derivative . The final step involves the coupling of the chlorophenyl group to the cyclopentane ring, which can be achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiophenes, substituted cyclopentanes
Scientific Research Applications
2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation . The thiophene ring and the chlorophenyl group contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are crucial for activity and performance .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-12-5-3-11(4-6-12)17(8-1-2-9-17)16(22)20-15-13(14(19)21)7-10-23-15/h3-7,10H,1-2,8-9H2,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTKWKLQIYPMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.